
17-AAG (Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Allylamino-17-demethoxygeldanamycin (Hydrochloride), commonly known as 17-AAG (Hydrochloride), is a derivative of geldanamycin, an antibiotic that inhibits the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and proper folding of many proteins, including those that drive cancer progression. 17-AAG (Hydrochloride) has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of its client proteins and the subsequent inhibition of cancer cell growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-AAG (Hydrochloride) involves several steps, starting from geldanamycin. The key steps include the allylation of geldanamycin to introduce the allylamino group and the demethoxylation to remove the methoxy group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of 17-AAG (Hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
17-AAG (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on 17-AAG (Hydrochloride), potentially altering its efficacy.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions are typically analogs of 17-AAG (Hydrochloride) with modified functional groups. These analogs can be screened for enhanced biological activity and reduced toxicity .
Aplicaciones Científicas De Investigación
17-AAG (Hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of HSP90 and its effects on protein folding and stability.
Biology: Researchers use 17-AAG (Hydrochloride) to investigate the role of HSP90 in various cellular processes, including stress response and apoptosis.
Medicine: The compound is being explored as a potential anticancer agent in preclinical and clinical studies. .
Mecanismo De Acción
17-AAG (Hydrochloride) exerts its effects by binding to the ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, ultimately resulting in cancer cell apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble analog of 17-AAG with similar HSP90 inhibitory activity.
IPI-493: Another HSP90 inhibitor with a similar mechanism of action.
Uniqueness
17-AAG (Hydrochloride) is unique due to its specific binding affinity for HSP90 and its ability to degrade a wide range of client proteins. Its derivatives, such as 17-DMAG, offer improved solubility and bioavailability, making them more suitable for clinical use .
Propiedades
Número CAS |
911710-03-7 |
|---|---|
Fórmula molecular |
C31H44ClN3O8 |
Peso molecular |
622.1 g/mol |
Nombre IUPAC |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C31H43N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 |
Clave InChI |
VFOPOIJGNBNWPN-AFXVCOSJSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC.Cl |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


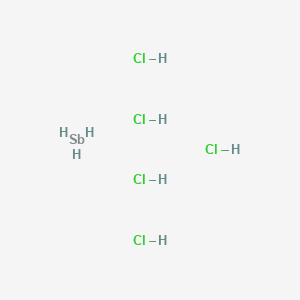
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
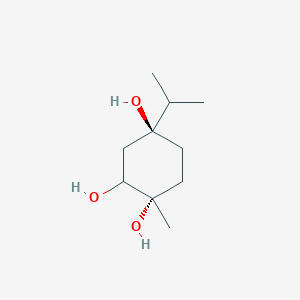

![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
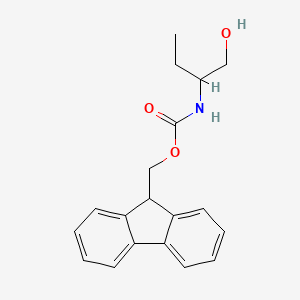
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)

![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)

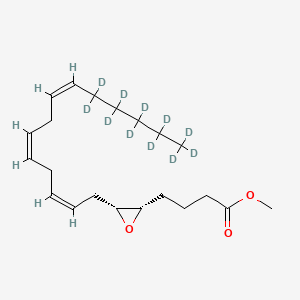
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
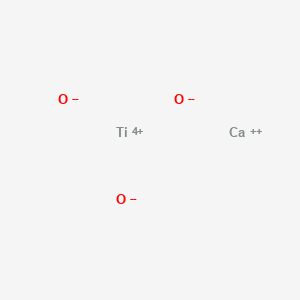
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
